molecular formula C7H8ClN3O2 B12925773 N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide CAS No. 923027-47-8

N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide

Cat. No.: B12925773
CAS No.: 923027-47-8
M. Wt: 201.61 g/mol
InChI Key: HVLGNJUEPGQTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a pyridazinone ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide typically involves the reaction of 5-chloro-2-methyl-3-oxo-2,3-dihydropyridazine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetamides .

Scientific Research Applications

N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methylphenyl)-3-oxo-butyramide
  • Phenoxy acetamide derivatives
  • Indole and quinoline derivatives

Uniqueness

N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. Its structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity .

Properties

923027-47-8

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

N-(5-chloro-2-methyl-3-oxopyridazin-4-yl)acetamide

InChI

InChI=1S/C7H8ClN3O2/c1-4(12)10-6-5(8)3-9-11(2)7(6)13/h3H,1-2H3,(H,10,12)

InChI Key

HVLGNJUEPGQTER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=NN(C1=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.